(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate
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Description
(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate, also known as ECBC, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. ECBC is a chiral molecule, meaning it has a non-superimposable mirror image, and its stereochemistry plays a crucial role in its biological activity. In
Scientific Research Applications
1. Kinetic Resolution and Enzyme Catalysis
- (-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate is used in kinetic resolution processes, particularly involving the enzyme lipase from Pseudomonas cepacia. The process is carried out in a diafiltration reactor with a ceramic ultrafiltration membrane, which retains both the organic phase and the solubilized lipase, allowing for efficient resolution limited by product inhibition (Liese et al., 2002).
2. Enantioselective Synthesis
- The compound is synthesized enantioselectively using various methods, one of which involves a process starting from acetophenone and diethyl oxalate. The key steps include chemo- and enantioselective hydrogenation and crystallization (Herold et al., 2000).
3. Microbial Reduction for ACE Inhibitors Production
- It serves as a key intermediate in the production of angiotensin-converting enzyme (ACE) inhibitors. Microbial reduction methods, such as using Candida krusei SW2026, have been developed to produce this compound with high enantiomeric excess and yield (Zhang et al., 2009).
4. Microfluidic Chip Reactor in Stereoselective Synthesis
- The use of a microfluidic chip reactor for the stereoselective synthesis of optical isomers of this compound demonstrates an alternative approach in fine chemistry, specifically for pharmacologically valuable products (Kluson et al., 2019).
5. Biocatalysis and Enzymatic Studies
- Biocatalysis studies focus on the enantioselective reduction of similar esters for preparing this compound. The use of different microorganisms, like Pichia angusta, has shown promising results in the (R)-enantiomer production (Lacerda et al., 2006).
6. Purification and Characterization of Enzymes
- Research includes the purification and characterization of specific enzymes like carbonyl reductase from Candida krusei SW 2026, which is responsible for the reduction of ethyl 2-oxo-4-phenylbutyrate to produce this compound (Li et al., 2010).
properties
IUPAC Name |
ethyl (2R)-4-cyclohexyl-2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)11(13)9-8-10-6-4-3-5-7-10/h10-11,13H,2-9H2,1H3/t11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBVDXURIWZBADP-LLVKDONJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCC1CCCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](CCC1CCCCC1)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476722 |
Source
|
Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(-)-Ethyl-(R)-2-hydroxy-4-cyclohexylbutyrate | |
CAS RN |
95500-39-3 |
Source
|
Record name | (-)-ETHYL-(R)-2-HYDROXY-4-CYCLOHEXYLBUTYRATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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